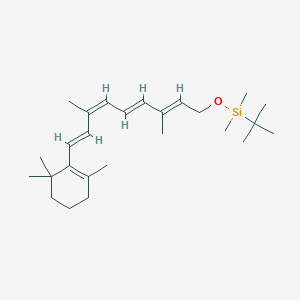

9-cis-(tert-Butyldimethylsilyl)retinyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-cis-(tert-Butyldimethylsilyl)retinyl Ether, commonly referred to as 9-cis-Retinol Ether, is an etherified derivative of retinol, a naturally occurring vitamin A metabolite. 9-cis-Retinol Ether has been found to have potential applications in the fields of biochemistry and physiology, due to its ability to act as a retinoid receptor agonist and its potential to regulate gene expression.

Aplicaciones Científicas De Investigación

Proteomics Research

Scientific Field

This compound is used in the field of Proteomics Research .

Application Summary

“9-cis-(tert-Butyldimethylsilyl)retinyl Ether” is an intermediary compound used in the synthesis of 9-cis-Retinoids . These retinoids are often used in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions .

Experimental Procedures

The specific experimental procedures for using this compound in proteomics research are not provided in the source. However, it’s likely that it’s used in the synthesis of 9-cis-Retinoids, which are then used in various proteomics experiments .

Results or Outcomes

The outcomes of these experiments can vary widely, as they depend on the specific proteins being studied. However, the use of 9-cis-Retinoids can help researchers gain a better understanding of protein structures and functions .

Oxidative Deprotection

Scientific Field

This application falls under the field of Organic Synthesis .

Application Summary

The compound can undergo oxidative deprotection to yield carbonyl compounds . This process involves the removal of the tert-butyldimethylsilyl (TBDMS) group, which is a common protecting group in organic synthesis .

Experimental Procedures

The oxidative deprotection of tert-butyldimethylsilyl ethers to their corresponding carbonyl compounds has been achieved using in situ generated tetraethylammonium superoxide under microwave irradiation . The reaction is carried out in dry dimethylformamide (DMF), and the reaction time varies depending on the specific substrate .

Results or Outcomes

The result of this procedure is the formation of carbonyl compounds from tert-butyldimethylsilyl ethers . This method is notable for its use of a relatively safe reagent (tetraethylammonium superoxide), and it can be carried out under mild conditions .

Synthesis of Other Chemicals

Scientific Field

This application falls under the field of Chemical Synthesis .

Application Summary

“9-cis-(tert-Butyldimethylsilyl)retinyl Ether” can be used as a starting material in the synthesis of other chemicals . The specific chemicals that can be synthesized from this compound depend on the reactions it’s subjected to .

Experimental Procedures

The specific experimental procedures for using this compound in chemical synthesis are not provided in the source . However, it’s likely that it’s used in various chemical reactions to produce other compounds .

Results or Outcomes

The outcomes of these reactions can vary widely, as they depend on the specific reactions being carried out . However, the use of “9-cis-(tert-Butyldimethylsilyl)retinyl Ether” can help chemists synthesize a wide range of other chemicals .

Selective Deprotection

Scientific Field

This application falls under the field of Organic Chemistry .

Application Summary

The tert-butyldimethylsilyl (TBDMS) group in “9-cis-(tert-Butyldimethylsilyl)retinyl Ether” can be selectively removed in the presence of other silyl ethers . This selective deprotection allows chemists to control which parts of a molecule are reactive at any given time .

Experimental Procedures

Selective deprotection of the TBDMS group can be achieved by treating the compound with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 25°C . This reaction is driven by the formation of a strong Si-F bond .

Results or Outcomes

The result of this procedure is the selective removal of the TBDMS group, leaving other silyl ethers intact . This allows chemists to control the reactivity of different parts of a molecule .

Propiedades

IUPAC Name |

tert-butyl-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h11,13-14,16-18H,12,15,19-20H2,1-10H3/b14-11+,17-16+,21-13-,22-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLHWHHSTDVNQC-CHOXORPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO[Si](C)(C)C(C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO[Si](C)(C)C(C)(C)C)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-cis-(tert-Butyldimethylsilyl)retinyl Ether | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)

![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/no-structure.png)

![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)